![molecular formula C8H7FO2 B8157978 [2-Fluoro-5-(methoxy-d3)benzaldehyde](/img/structure/B8157978.png)
[2-Fluoro-5-(methoxy-d3)benzaldehyde
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Overview
Description
2-Fluoro-5-(methoxy-d3)benzaldehyde: is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzaldehyde, where the hydrogen atoms in the methoxy group are replaced by deuterium atoms (d3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(methoxy-d3)benzaldehyde typically starts from 2-amino-5-methoxytoluene. The process involves several steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Diazotization: The amine group is converted to a diazonium salt.
Fluorination: The diazonium salt is treated with a fluorinating agent to introduce the fluorine atom.
Formylation: Finally, the compound is subjected to formylation to introduce the aldehyde group.
Industrial Production Methods
Industrial production of 2-Fluoro-5-(methoxy-d3)benzaldehyde follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(methoxy-d3)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-Fluoro-5-(methoxy-d3)benzoic acid.
Reduction: 2-Fluoro-5-(methoxy-d3)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediary Role:
2-Fluoro-5-(methoxy-d3)benzaldehyde serves as a crucial building block in the synthesis of complex organic molecules. Its unique fluorine atom enhances the reactivity of the compound, making it valuable in various synthetic pathways.
Key Reactions:
- Aldol Condensation: The aldehyde functionality allows for aldol reactions, leading to the formation of β-hydroxy aldehydes or ketones.
- Nucleophilic Substitution: The fluorine atom can be substituted with other nucleophiles, facilitating the synthesis of diverse derivatives.
Pharmaceutical Applications
Drug Development:
Due to its structural properties, 2-Fluoro-5-(methoxy-d3)benzaldehyde is explored for potential therapeutic applications. It is utilized in the design of novel drug candidates targeting various diseases.
Case Study:
Recent studies have highlighted the incorporation of fluorinated compounds in anticancer agents. For instance, fluorinated taxoids have shown enhanced potency against drug-resistant cancer cell lines compared to their non-fluorinated counterparts . The strategic incorporation of fluorine into drug structures often leads to improved metabolic stability and bioavailability.
Biological Research
Biochemical Probes:
This compound is employed as a probe in biochemical assays to study enzyme-catalyzed reactions. Its ability to interact with specific molecular targets allows researchers to investigate enzyme mechanisms and kinetics.
Example Application:
In studies involving matrix metalloproteinases (MMPs), fluorinated compounds like 2-Fluoro-5-(methoxy-d3)benzaldehyde have been shown to inhibit tumor cell growth by disrupting MMP homodimerization, thus providing insights into cancer metastasis mechanisms .
Material Science
Porphyrin Synthesis:
2-Fluoro-5-(methoxy-d3)benzaldehyde is also used in synthesizing porphyrins, which are essential for various applications, including catalysis and photodynamic therapy. For example, it can be utilized to create 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin, which has potential applications in solar energy conversion and as photosensitizers in medical therapies .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(methoxy-d3)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, while the deuterium atoms can influence metabolic stability and pharmacokinetics.
Comparison with Similar Compounds
2-Fluoro-5-(methoxy-d3)benzaldehyde can be compared with other similar compounds such as:
2-Fluoro-5-methoxybenzaldehyde: The non-deuterated version, which may have different metabolic properties.
2-Chloro-5-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
2-Fluoro-4-methoxybenzaldehyde: Positional isomer with different chemical and biological properties.
The uniqueness of 2-Fluoro-5-(methoxy-d3)benzaldehyde lies in its deuterium substitution, which can significantly affect its chemical behavior and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-fluoro-5-(trideuteriomethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIQXHIAEMGZGO-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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